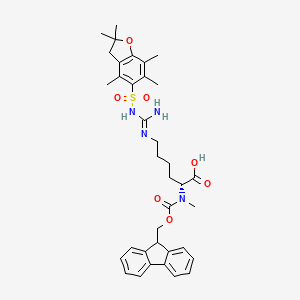
6-Chloro-3-iodo-4-methylpyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-3-iodo-4-methylpyridazine is a heterocyclic organic compound with the molecular formula C5H4ClIN2. It is a derivative of pyridazine, characterized by the presence of chlorine, iodine, and a methyl group attached to the pyridazine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-iodo-4-methylpyridazine typically involves halogenation reactions. One common method is the iodination of 6-chloro-4-methylpyridazine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
6-Chloro-3-iodo-4-methylpyridazine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products Formed
Substitution Products: Depending on the substituent introduced, various derivatives of this compound can be synthesized.
Coupling Products: Biaryl compounds and other complex organic molecules.
科学的研究の応用
6-Chloro-3-iodo-4-methylpyridazine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals, particularly as a building block for drug candidates targeting specific biological pathways.
Material Science: May be used in the synthesis of novel materials with unique properties.
類似化合物との比較
Similar Compounds
3-Chloro-6-methylpyridazine: Similar structure but lacks the iodine atom.
3,6-Dichloro-4-methylpyridazine: Contains two chlorine atoms instead of one chlorine and one iodine.
Uniqueness
The combination of these halogens with the methyl group on the pyridazine ring provides distinct chemical properties that can be exploited in various synthetic and research contexts .
特性
分子式 |
C5H4ClIN2 |
|---|---|
分子量 |
254.45 g/mol |
IUPAC名 |
6-chloro-3-iodo-4-methylpyridazine |
InChI |
InChI=1S/C5H4ClIN2/c1-3-2-4(6)8-9-5(3)7/h2H,1H3 |
InChIキー |
JIMOTIYSUBQVBW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN=C1I)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B13650019.png)

![[[2,2'-[(1S,2S)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-bis(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](2-)](4-methylbenzenesulfonato-|EO)cobalt](/img/structure/B13650034.png)



![4-(Benzo[b]thiophen-3-yl)butan-2-ol](/img/structure/B13650065.png)


![(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13650102.png)



